(1S,4aS,10aR)-1,4a-dimethyl-6-oxo-3,4,7,8,10,10a-hexahydro-2H-phenanthrene-1-carboxylic acid
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Overview
Description
(1S,4aS,10aR)-1,4a-dimethyl-6-oxo-3,4,7,8,10,10a-hexahydro-2H-phenanthrene-1-carboxylic acid: (+)-podocarpic acid , belongs to the abietane diterpenoid class. It lacks the isopropyl substituent, features an aromatic C-ring, and possesses a hydroxy group at the 12-position
Preparation Methods
Synthetic Routes:: The synthetic routes for (+)-podocarpic acid involve diterpene precursors. While specific methods may vary, a common approach includes cyclization of suitable intermediates to form the phenanthrene ring system. Researchers have explored both chemical and biosynthetic pathways.
Industrial Production:: Industrial production methods typically rely on natural sources, such as extraction from certain plant species. The New Zealand native plant Podocarpus totara is a notable source of (+)-podocarpic acid.
Chemical Reactions Analysis
Reactivity:: (+)-Podocarpic acid can undergo various reactions:
Oxidation: Oxidative processes can modify the hydroxy group or the aromatic ring.
Reduction: Reduction reactions may target the carbonyl group or other functional moieties.
Substitution: Substituents can be introduced at different positions.
Acid-Base Reactions: The carboxylic acid group participates in acid-base equilibria.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various alkylating agents or nucleophiles.
Acid-Base Reactions: Strong acids or bases.
Major Products:: The major products depend on the specific reaction conditions. For example, oxidation may yield a carboxylic acid derivative, while reduction could lead to a hydroxy compound.
Scientific Research Applications
Chemistry::
Natural Product Chemistry: (+)-Podocarpic acid contributes to the study of abietane diterpenoids.
Synthetic Chemistry: Researchers explore its reactivity and use it as a building block.
Antioxidant Properties: Investigations into its potential as an antioxidant.
Biological Activity: Assessing its effects on cellular processes.
Pharmaceuticals: (+)-Podocarpic acid derivatives may serve as drug leads.
Agrochemicals: Possible applications in crop protection.
Mechanism of Action
The exact mechanism by which (+)-podocarpic acid exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While (+)-podocarpic acid is unique due to its specific structure, it shares similarities with other abietane diterpenoids. Notable compounds include related phenanthrene derivatives and abietic acid.
Properties
CAS No. |
33169-07-2 |
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Molecular Formula |
C17H22O3 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
(1S,4aS,10aR)-1,4a-dimethyl-6-oxo-3,4,7,8,10,10a-hexahydro-2H-phenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C17H22O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-5-11-4-6-12(18)10-13(11)16/h5,10,14H,3-4,6-9H2,1-2H3,(H,19,20)/t14-,16-,17+/m1/s1 |
InChI Key |
GGTHDIPRPUXPMX-OIISXLGYSA-N |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1CC=C3C2=CC(=O)CC3)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CC=C3C2=CC(=O)CC3)(C)C(=O)O |
Origin of Product |
United States |
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